molecular formula C20H14N2S B5633413 5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-pentadienenitrile

5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-pentadienenitrile

Cat. No. B5633413
M. Wt: 314.4 g/mol
InChI Key: LVKBGEWADSASKV-CVUDBVLYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-pentadienenitrile involves cyclization reactions and manganese(II) catalysis. For example, derivatives like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine were synthesized through cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate, resulting in the loss of H2O to yield the desired compounds. Such processes highlight the complex reaction mechanisms and the use of metal catalysis in synthesizing these compounds (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and single crystal X-ray data. These compounds exhibit intramolecular and intermolecular hydrogen bonding and crystallize in specific space groups, which contribute to their stability and molecular geometry. Density functional theory (DFT) optimizations provide insights into the geometrical parameters and electronic transitions of these molecules (Dani et al., 2013).

Chemical Reactions and Properties

The reactivity of these compounds involves electrocyclic ring closures leading to various intermediates and products. For example, the photochemistry of phenyl-substituted 1,2,4-thiadiazoles involves electrocyclic ring closure to form intermediate species that can undergo further transformations, including fragmentation or cycloaddition reactions, leading to a diverse range of products (Pavlik et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as crystalline structure and stability, are significantly influenced by their molecular geometry, intermolecular interactions, and the presence of substituents. X-ray diffraction and DFT studies provide valuable information about the crystallographic parameters and electronic properties, contributing to a better understanding of their stability and reactivity.

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and electronic transitions are closely related to the molecular structure of these compounds. DFT studies and spectroscopic analyses reveal insights into the HOMO-LUMO energy gaps, charge transfer processes, and the impact of substituents on the chemical behavior of these molecules. Molecular docking and quantum chemical calculations further elucidate the potential biological activities and interaction mechanisms with biological targets (Jayasudha et al., 2020).

properties

IUPAC Name

(2E,4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2S/c21-14-18(13-7-10-16-8-3-1-4-9-16)20-22-19(15-23-20)17-11-5-2-6-12-17/h1-13,15H/b10-7+,18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKBGEWADSASKV-CVUDBVLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)penta-2,4-dienenitrile

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